molecular formula C14H12N4O4S2 B2846239 ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate CAS No. 851944-62-2

ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2846239
CAS No.: 851944-62-2
M. Wt: 364.39
InChI Key: JNANGBWMESBNDO-UHFFFAOYSA-N
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Description

Thiazolo[3,2-a]pyrimidines are a class of compounds that have received considerable attention due to their wide range of biological activities . They are structural analogs of biogenic purine bases and can be considered as potential purine antagonists .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines generally involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The first step is usually the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .


Chemical Reactions Analysis

Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives can occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For example, 1H NMR, 13C NMR, IR, and HRMS spectra can be used to confirm the structure of new compounds .

Scientific Research Applications

Synthesis and Heterocyclic Transformations

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate serves as a precursor in the synthesis of various heterocyclic systems. Its transformation through hydrolysis and subsequent reactions with different reagents has enabled the creation of compounds demonstrating significant biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. These findings suggest a broad potential for developing new antimicrobial agents based on this compound (Youssef et al., 2011).

Mechanistic Studies and Structural Elucidation

The study of the synthesis and structural characterization of thiazolopyrimidine derivatives has led to a deeper understanding of their chemical properties and reaction mechanisms. For instance, the condensation reactions of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions reveal the versatility of thiazolopyrimidine scaffolds in organic synthesis. Such insights are crucial for designing novel compounds with potential applications in material science and pharmaceuticals (Vasilkova et al., 2020).

Biological Activities and Potential Therapeutic Applications

Thiazolopyrimidine derivatives, including those related to ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate, have shown promising biological activities. These compounds have been synthesized and evaluated for their potential as antimicrobial, antioxidant, and anticancer agents. The findings suggest that these derivatives possess moderate to good activities, indicating their potential for further development into therapeutic agents (Youssef & Amin, 2012).

Novel Synthetic Pathways and Methodologies

Research on thiazolopyrimidine derivatives has also led to the development of novel synthetic methodologies, including microwave-assisted synthesis. These methods offer advantages in terms of efficiency, reduced reaction times, and environmental friendliness. Such advancements in synthetic chemistry expand the toolkit available for the creation of new compounds with potential applications in various fields of research and development (Youssef & Amin, 2012, Organic Chemistry: An Indian Journal).

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Future research may focus on the design of new scaffolds to deal with antimicrobial resistance, which has become one of the most important areas of antimicrobial research today .

Properties

IUPAC Name

ethyl 2-[2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S2/c1-2-22-10(19)5-8-7-24-13(16-8)17-11(20)9-6-15-14-18(12(9)21)3-4-23-14/h3-4,6-7H,2,5H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNANGBWMESBNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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